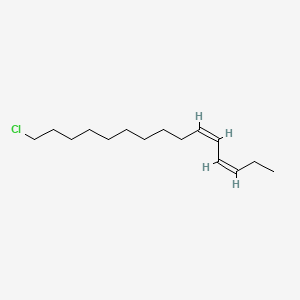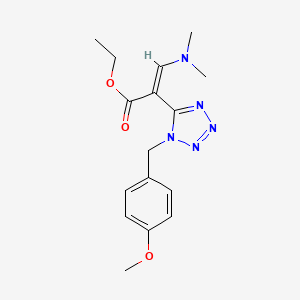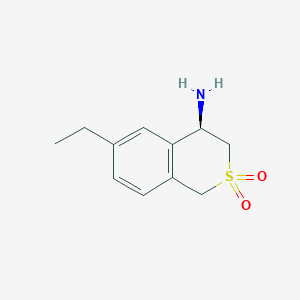
2-methoxypyrimidine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxypyrimidine N-oxide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 The addition of a methoxy group at the 2-position and an N-oxide functional group makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypyrimidine N-oxide typically involves the oxidation of 2-methoxypyrimidine. One common method is the use of m-chloroperbenzoic acid in chloroform, which yields the N-oxide derivative in good yield . Another approach involves the use of hydrogen peroxide as the oxidizing agent under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: 2-Methoxypyrimidine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction can regenerate the parent pyrimidine.
科学的研究の応用
2-Methoxypyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-methoxypyrimidine N-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various electrophiles . This activation can facilitate a range of chemical reactions, making it a valuable catalyst in organic synthesis.
類似化合物との比較
- 2-Methoxypyridine N-oxide
- 2-Methylpyrimidine N-oxide
- Pyridine N-oxide
Comparison: 2-Methoxypyrimidine N-oxide is unique due to the presence of both a methoxy group and an N-oxide functional group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its analogs. For instance, 2-methoxypyridine N-oxide lacks the second nitrogen atom in the ring, which can significantly alter its chemical behavior and applications .
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
2-methoxy-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4-7(5)8/h2-4H,1H3 |
InChIキー |
FIVQFFDVSWDQTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC=[N+]1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)

![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)


![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)





